2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7-8(4-11-5)12-6(2)9(7)10(13)14/h3-4,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMGAVUMAWKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC(=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Functionalization and Protecting Group Strategies
The synthesis begins with the protection of 4-chloro-1H-pyrrolo[2,3-c]pyridine (3 ) using SEMCl or TIPSCl to yield intermediates 4 or 7 , respectively. SEM protection is preferred for its stability under basic conditions, while TIPS groups offer steric hindrance to prevent undesired side reactions. Subsequent lithiation at −78°C with sec-BuLi facilitates methyl group insertion at C2, followed by alkylation or formylation at C5.
Table 1: Comparative Analysis of Protecting Groups
| Protecting Group | Reaction Yield (%) | Stability Under Pd Catalysis |
|---|---|---|
| SEM | 84 | High |
| TIPS | 79 | Moderate |
Palladium-Catalyzed Coupling for Methyl Group Introduction
Palladium-mediated coupling reactions are critical for introducing methyl groups at C5. Using Pd(OAc)₂ and 2-(di-tert-butylphosphino)biphenyl, N-methylcyclohexylamine reacts with SEM-protected 4 to afford 5 in 33% yield. For dimethyl substitution, this method is modified by substituting the amine with methylboronic acid, achieving 45–50% yields after optimization.
Microwave-Assisted Amination and Cyclization
Microwave irradiation significantly accelerates amination and cyclocondensation steps. In the synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylates, ethyl ester intermediates (9a–d ) are prepared via hydrogenation over Pd/C, followed by microwave-assisted cyclization at 150–160°C for 10–15 minutes. This approach reduces reaction times from 48 hours to under 1 hour while maintaining yields above 70%.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester at C3 to the carboxylic acid. Treatment of 9c with 2 M NaOH in ethanol under reflux for 1–2 hours affords 10c (2,5-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid) in 80% yield. Prolonged reflux or elevated NaOH concentrations (>3 M) lead to decarboxylation, necessitating precise pH control during workup.
Table 2: Hydrolysis Conditions and Yields
| Substrate | NaOH Concentration | Time (h) | Yield (%) |
|---|---|---|---|
| 9c | 2 M | 1 | 80 |
| 9d | 2 M | 2 | 71 |
Alternative Routes via Cyclocondensation
An alternative pathway employs cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated esters. For example, EDCI-mediated coupling of 10a–d with DMAP in THF produces the pyrrolo[2,3-c]pyridine core in 48 hours. While this method avoids palladium catalysts, yields are modest (55–65%), and chromatographic purification is often required.
The introduction of methyl groups at C2 and C5 poses regioselectivity challenges due to the electron-deficient nature of the pyrrolopyridine ring. Over-methylation at C4 or C6 is mitigated by using bulky bases like LDA (lithium diisopropylamide) and low temperatures (−78°C). Additionally, SEM deprotection with TFA must be carefully controlled to prevent acid-catalyzed dimerization .
Chemical Reactions Analysis
2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, derivatives of 2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid have shown potential as antimicrobial, anti-inflammatory, and anticancer agents . Additionally, it is used in the development of new materials with unique electronic and optical properties, making it valuable in the field of material science .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes or receptors involved in disease pathways, thereby exerting their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Key Properties of 2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid and Analogues
Biological Activity
2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that incorporates both pyrrole and pyridine structures. Its unique chemical architecture makes it a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The IUPAC name for the compound is this compound, with the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| InChI | InChI=1S/C10H10N2O2/c1-5-... |
| InChI Key | QIMMGAVUMAWKNP-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. A study evaluating its derivatives found that they significantly inhibited cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The half-maximal inhibitory concentrations (IC50) of some derivatives were comparable to established anti-inflammatory drugs such as celecoxib.
Table 1: IC50 Values of Selected Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.04 ± 0.01 | COX-1 |
| Compound B | 0.04 ± 0.02 | COX-2 |
| Compound C | 0.05 ± 0.03 | COX-1 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, derivatives have been tested against human cancer cell lines such as H460 (lung cancer) and A549 (lung adenocarcinoma). Results indicated that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins.
Case Study: Apoptosis Induction
In a study published in Nature, a derivative of the compound was shown to enhance apoptotic action by inhibiting specific pathways involved in cell survival. The study reported a significant reduction in cell viability in treated cancer cell lines compared to controls .
The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Many derivatives act as inhibitors of enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : Some compounds modulate receptor activity related to cell proliferation and survival.
Comparative Analysis
When comparing this compound with similar compounds such as pyrazolo[3,4-c]pyridine and other pyrrole derivatives, it is evident that while they share structural similarities, their biological activities can differ significantly based on subtle changes in their chemical structure.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial | Anti-inflammatory | Anticancer |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Pyrazolo[3,4-c]pyridine | Moderate | No | Yes |
| Other Pyrrole Derivatives | Varies | Yes | Varies |
Q & A
Q. What are the established synthetic routes for 2,5-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, and what reaction conditions are critical for success?
The synthesis of pyrrolo[2,3-c]pyridine derivatives typically involves hydrolysis of ester precursors under alkaline conditions. For example, ethyl esters of related compounds (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives) are hydrolyzed using 2M NaOH in ethanol under reflux (1–2 hours), followed by acidification to pH 4.0 with acetic acid to precipitate the carboxylic acid . For methyl-substituted analogs, regioselective introduction of methyl groups may require tailored protecting group strategies or alkylation steps, as seen in the synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid .
Q. How is structural characterization of pyrrolo[2,3-c]pyridine derivatives performed, and what analytical parameters are prioritized?
Key techniques include:
- 1H NMR spectroscopy : Methyl groups (δ 2.56 ppm for 3-methyl substituents) and aromatic protons (δ 7.5–8.7 ppm) provide regiochemical insights .
- Mass spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 311.1 for 3-methyl derivatives) confirm molecular weight .
- HPLC purity analysis : Purity >95% is typical for research-grade compounds, with retention times calibrated against standards .
Q. What purification methods are recommended for isolating this compound?
Acid-base extraction is commonly used. After hydrolysis, the product is precipitated by adjusting the pH to 4.0 with acetic acid and isolated via filtration. Further purification may involve recrystallization from ethanol/water mixtures or column chromatography for complex mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the hydrolysis of pyrrolo[2,3-c]pyridine ester precursors?
Yields vary significantly (71–95%) depending on substituents and reaction time. For example:
- Reflux duration : Extending reflux from 1 to 2 hours improved yields for 5-chloro derivatives (71% vs. 95% for unsubstituted analogs) .
- Solvent choice : Ethanol is preferred for solubility and stability, but DMF or THF may enhance reactivity for sterically hindered substrates .
Q. How do methyl substituents at positions 2 and 5 influence the electronic and steric properties of the pyrrolo[2,3-c]pyridine core?
Methyl groups alter:
- Electrophilic substitution patterns : Electron-donating methyl groups direct reactions to specific ring positions (e.g., para to substituents in electrophilic aromatic substitution).
- Steric hindrance : Adjacent methyl groups may reduce reactivity in coupling reactions, necessitating bulky ligands or elevated temperatures .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?
Contradictions often arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 can shift proton signals (e.g., NH protons at δ 11–14 ppm in DMSO) .
- Tautomerism : The 1H-pyrrolo[2,3-c]pyridine system may exhibit tautomeric forms, requiring 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. What methodologies are used to evaluate the biological activity of pyrrolo[2,3-c]pyridine derivatives, and how does substitution impact efficacy?
- Antibacterial assays : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity against Gram-negative bacteria, likely due to improved membrane penetration .
- Kinase inhibition studies : Methyl groups at position 2 or 5 may modulate binding affinity to ATP pockets, as seen in pyrrolo[2,3-b]pyridine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
